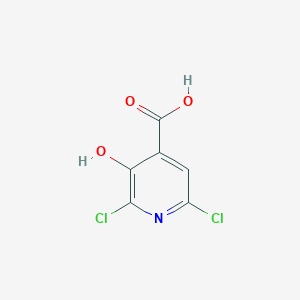

2,6-Dichloro-3-hydroxyisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQNBXJKGZGLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376273 | |

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185422-96-2 | |

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted chemical properties of 2,6-Dichloro-3-hydroxyisonicotinic acid (CAS RN: 185422-96-2). Due to a notable absence of experimentally derived data in publicly accessible literature, this document combines foundational chemical information with predicted values for key properties and theoretical spectroscopic data. This guide aims to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in this compound, providing a structured summary of its chemical characteristics, potential synthetic considerations, and analytical approaches.

Introduction

This compound, systematically named 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid, is a halogenated and hydroxylated pyridine carboxylic acid derivative.[1] Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine ring and the potential for diverse biological interactions.[2][3] The substituents on the pyridine ring—two chlorine atoms, a hydroxyl group, and a carboxylic acid group—are expected to significantly influence its physicochemical properties, such as acidity, solubility, and ability to interact with biological targets.[2]

This guide synthesizes the limited available information and supplements it with computational predictions to offer a comprehensive profile of this compound.

Chemical and Physical Properties

A thorough search of scientific literature and chemical databases reveals a significant gap in experimentally determined physical and chemical properties for this compound. The data presented below is a combination of information from chemical supplier databases and predicted values from computational models.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 185422-96-2 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1] |

| Molecular Weight | 208.00 g/mol | [4] |

| Predicted Melting Point | Data not available | |

| Predicted Boiling Point | Data not available | |

| Predicted Water Solubility | Data not available | |

| Predicted pKa | Data not available | |

| Predicted LogP | Data not available |

It is crucial to note that the absence of experimental data necessitates reliance on computational predictions, which should be used as estimations and require experimental validation.

Spectroscopic Data (Theoretical)

No experimental spectra for this compound are publicly available. The following sections provide a theoretical analysis of the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the hydroxyl, carboxylic acid, and the single aromatic proton.

-

Aromatic Proton (C5-H): A singlet is expected for the proton at the C5 position of the pyridine ring. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups.

-

Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The chemical shifts will be influenced by the attached functional groups. The carbons bearing chlorine atoms (C2 and C6) are expected to be shifted downfield. The carbon attached to the hydroxyl group (C3) and the carboxylic acid group (C4) will also show characteristic shifts.

-

Carboxylic Acid Carbon (-COOH): A signal in the downfield region, typically around 160-180 ppm, is expected for the carbonyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

-

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is expected, corresponding to the stretching vibration of the carboxylic acid O-H group. A sharper band for the phenolic O-H stretch may also be present.

-

C=O Stretching: A strong absorption band in the range of 1680-1710 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.00 g/mol ), with isotopic peaks due to the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[5]

Experimental Protocols (General Approaches)

While specific, validated protocols for this compound are not available, general methodologies for the synthesis and analysis of similar compounds can be adapted.

Synthesis

The synthesis of polysubstituted 3-hydroxypyridines can be a complex process.[6] General strategies often involve the construction of the pyridine ring from acyclic precursors or the modification of existing pyridine derivatives.[7][8] A potential synthetic route could involve the halogenation and hydroxylation of a suitable isonicotinic acid precursor.

A generalized workflow for a potential synthesis is outlined below:

Figure 1. A conceptual workflow for the synthesis of this compound.

Analytical Methods

The analysis of halogenated carboxylic acids can be achieved using various chromatographic techniques.[9][10]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector would be a suitable method for the purification and quantification of this compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective analysis, LC-MS can be employed to determine the purity and confirm the molecular weight of the compound.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups may be necessary to increase volatility for GC-MS analysis.

A general analytical workflow is presented below:

Figure 2. A general workflow for the purification and analysis of a synthesized chemical compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the general class of pyridine carboxylic acids has been extensively studied and shown to exhibit a wide range of biological activities, including enzyme inhibition.[3][12] The pyridine ring can participate in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can coordinate with metal ions in enzyme active sites.[2]

Given its structure, it is plausible that this compound could be investigated as an inhibitor of various enzymes. The following diagram illustrates a hypothetical interaction with an enzyme active site.

Figure 3. A conceptual diagram of the potential binding modes of this compound within an enzyme active site.

Conclusion

This compound is a chemical compound with limited publicly available experimental data. This technical guide has provided a summary of its known identifiers and a theoretical framework for its chemical properties and spectroscopic behavior. The information presented here should serve as a starting point for researchers interested in this molecule, highlighting the need for experimental validation of its predicted characteristics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full potential in various scientific and therapeutic areas.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS # 185422-96-2, 2,6-Dichloro-3-Hydroxy-4-Pyridinecarboxylic Acid: more information. [ww.chemblink.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloro-3-hydroxyisonicotinic Acid (CAS: 185422-96-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-hydroxyisonicotinic acid, with the Chemical Abstracts Service (CAS) number 185422-96-2, is a halogenated pyridine carboxylic acid derivative. This document serves as a technical guide, consolidating available information on its chemical and physical properties. However, it is important to note that publicly accessible, in-depth experimental data, including detailed synthesis protocols, extensive analytical data, and comprehensive biological activity studies for this specific compound, is limited. Much of the available information is extrapolated from research on structurally related compounds, particularly its non-hydroxylated analog, 2,6-dichloroisonicotinic acid. This guide aims to provide a foundational understanding while highlighting the current gaps in the scientific literature.

Chemical and Physical Properties

This compound is a molecule of interest in medicinal and synthetic chemistry due to its substituted pyridine core, a common scaffold in pharmacologically active compounds.[1][2] The presence of chloro, hydroxyl, and carboxylic acid functional groups suggests potential for diverse chemical interactions and biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 185422-96-2 | [3][4] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [3] |

| Molecular Weight | 208.00 g/mol | [5] |

| IUPAC Name | 2,6-dichloro-3-hydroxy-4-pyridinecarboxylic acid | [4] |

| Synonyms | This compound, 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXYLIC ACID | [4][5] |

Note: Further quantitative data such as melting point, boiling point, and solubility are not consistently reported across public domains.

Synthesis

Hypothetical Synthetic Workflow:

Below is a generalized workflow that could be adapted for the synthesis of substituted hydroxyisonicotinic acids. This is a conceptual representation and has not been experimentally validated for the title compound.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

While several chemical suppliers list this compound and mention the availability of analytical data such as NMR, HPLC, and LC-MS, the actual spectra and detailed methodologies are not publicly available.[9] For the related compound, 2,6-dichloroisonicotinic acid, HPLC methods using reverse-phase columns with acetonitrile and water mobile phases have been described.[6] Similar chromatographic conditions could likely be adapted for the analysis of the 3-hydroxy derivative.

Table 2: Potential Analytical Techniques for Characterization

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the arrangement of protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, -COOH, C-Cl). |

Biological Activity and Potential Applications

There is a significant lack of published data on the biological activity, mechanism of action, and potential applications of this compound. However, the broader class of pyridine carboxylic acids and their derivatives are known to exhibit a wide range of biological activities and have been investigated as enzyme inhibitors.[1]

The non-hydroxylated analog, 2,6-dichloroisonicotinic acid, is a known plant defense inducer that functions by inhibiting catalase activity. It is unclear if the addition of a hydroxyl group at the 3-position would preserve, enhance, or diminish this activity.

Given the prevalence of the substituted pyridine motif in drug discovery, this compound could be a candidate for screening in various biological assays, particularly those targeting enzymes. The development of potent and selective enzyme inhibitors is a key area of research in drug discovery.[10]

Hypothetical Drug Discovery and Development Workflow:

The following diagram illustrates a general workflow for the investigation of a novel compound's therapeutic potential.

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

This compound (CAS 185422-96-2) remains a poorly characterized compound in the public scientific domain. While its chemical structure suggests potential for interesting biological activity, there is a clear need for foundational research to establish its synthetic route, comprehensive analytical profile, and pharmacological properties. Future research should focus on:

-

Development and publication of a robust and scalable synthesis protocol.

-

Full analytical characterization using modern spectroscopic and chromatographic techniques.

-

Broad biological screening to identify potential therapeutic targets.

-

Investigation into its potential as an enzyme inhibitor, drawing parallels from related pyridine carboxylic acid derivatives.

This technical guide provides a summary of the currently available information and a framework for future research into this intriguing molecule. Researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery are encouraged to explore the potential of this compound.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. appchemical.com [appchemical.com]

- 4. pschemicals.com [pschemicals.com]

- 5. CAS # 185422-96-2, 2,6-Dichloro-3-Hydroxy-4-Pyridinecarboxylic Acid: more information. [ww.chemblink.com]

- 6. researchgate.net [researchgate.net]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]

- 9. 185422-96-2|this compound|BLD Pharm [bldpharm.com]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic Acid: A Potential Modulator of the Hypoxia-Inducible Factor Pathway

Disclaimer: Publicly available experimental data specifically for 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid is limited. This guide provides a comprehensive overview based on the known properties of this compound and the well-established activities of structurally related pyridinecarboxylic acid derivatives, particularly in the context of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase inhibition. The information regarding its biological activity and experimental protocols is based on analogous compounds and requires experimental validation for this specific molecule.

Chemical and Physical Properties

2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid, also known as 2,6-Dichloro-3-hydroxyisonicotinic acid, is a halogenated pyridine derivative. Its chemical structure suggests potential for various chemical reactions and biological activities.

| Property | Value | Source |

| IUPAC Name | 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 185422-96-2 | N/A |

| Molecular Formula | C6H3Cl2NO3 | N/A |

| Molecular Weight | 207.99 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | N/A |

| pKa | Acidic (due to carboxylic acid and hydroxyl groups) (predicted) | N/A |

Synthesis

A hypothetical synthetic pathway could involve the following key steps:

-

Chlorination: Introduction of chlorine atoms at the 2 and 6 positions of a pyridine ring.

-

Hydroxylation: Introduction of a hydroxyl group at the 3 position.

-

Carboxylation: Introduction of a carboxylic acid group at the 4 position.

The precise reagents and reaction conditions would need to be optimized experimentally.

An In-depth Technical Guide to Isomers of C6H3Cl2NO3 for Researchers and Drug Development Professionals

Introduction

The molecular formula C6H3Cl2NO3 represents a class of dichloronitro-substituted aromatic compounds that have garnered significant interest in medicinal chemistry and agrochemical research. These compounds, primarily substituted nitrophenols and nitropyridines, serve as versatile building blocks and, in some cases, as biologically active agents themselves. Their utility stems from the unique electronic properties conferred by the electron-withdrawing nitro and chloro substituents, which modulate the reactivity of the aromatic ring and its potential for interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of key isomers of C6H3Cl2NO3, with a focus on their relevance to drug discovery and development.

Key Isomers and Their Significance

Several isomers of C6H3Cl2NO3 have been synthesized and studied. This guide will focus on the most prominent among them, detailing their specific applications and characteristics.

-

2,6-Dichloro-4-nitrophenol (DCNP): A well-characterized inhibitor of phenolsulfotransferase (PST) enzymes and an important intermediate in the synthesis of agrochemicals.

-

2,4-Dichloro-6-nitrophenol: Utilized as a herbicide and pesticide.

-

2,4-Dichloro-5-nitrophenol: A key precursor in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Heat shock protein 90 (Hsp90).

-

2,3-Dichloro-5-nitropyridine: A versatile intermediate for the synthesis of a wide range of pharmaceutical and agrochemical compounds.

2,6-Dichloro-4-nitrophenol (DCNP)

Chemical Properties:

| Property | Value |

| CAS Number | 618-80-4 |

| Molecular Weight | 208.00 g/mol |

| Appearance | Yellow crystalline powder[1] |

| Melting Point | 125-127 °C |

| Purity | >99%[1] |

Synthesis:

A common method for the synthesis of 2,6-dichloro-4-nitrophenol involves the nitration of 2,6-dichlorophenol.[2][3] A two-step process can also be employed where 2,6-dichlorophenol is first sulphonylated with sulfuric acid, followed by nitration with nitric acid.[2]

Biological Activity and Applications:

2,6-Dichloro-4-nitrophenol is a potent and selective inhibitor of phenolsulfotransferase (PST) enzymes, particularly the thermostable (TS) form.[4][5] PSTs are crucial for the metabolism of various phenolic compounds, including neurotransmitters and drugs. DCNP has been shown to act as an alternate-substrate inhibitor of rat liver PST.[6]

In the agrochemical industry, DCNP serves as a key intermediate in the production of the insecticide Hexaflumuron.[1]

Recent studies have also suggested that DCNP interacts with natriuretic peptide receptors, which are involved in cardiovascular homeostasis through cGMP signaling.

Quantitative Biological Data:

| Target | Assay | Test Species | IC50 | Reference |

| Phenolsulfotransferase (PST) | Sulfation of p-nitrophenol | Rat brain homogenate | 12 µM | [7] |

| Phenolsulfotransferase (PST) | Sulfation of dopamine | Rat brain homogenate | 14 µM | [7] |

2,4-Dichloro-6-nitrophenol

Chemical Properties:

| Property | Value |

| CAS Number | 609-89-2 |

| Molecular Weight | 208.00 g/mol |

| Appearance | Yellow to orange powder[8][9] |

| Melting Point | 126-128 °C |

Synthesis:

The synthesis of 2,4-dichloro-6-nitrophenol can be achieved through the nitration of 2,4-dichlorophenol.

Biological Activity and Applications:

This isomer is primarily used as a herbicide and pesticide.[10] Its mechanism of action as a herbicide involves the disruption of plant growth hormones, leading to stunted growth and eventual death of the plant.[10] It is also used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly anthelmintic drugs.[9]

2,4-Dichloro-5-nitrophenol

Chemical Properties:

| Property | Value |

| CAS Number | 39489-77-5 |

| Molecular Weight | 208.00 g/mol |

| Appearance | Yellow solid[11] |

| Melting Point | 96-98 °C[11] |

Synthesis:

2,4-Dichloro-5-nitrophenol is typically synthesized by the nitration of 2,4-dichlorophenol, requiring careful control of reaction conditions to ensure high yield and purity.[11] An alternative patented method involves the alcoholysis of tris(2,4-dichloro-5-nitrobenzoyl) phosphate using a rare earth triflate salt catalyst.[12]

Biological Activity and Applications:

2,4-Dichloro-5-nitrophenol is a valuable intermediate for the synthesis of potent enzyme inhibitors with therapeutic potential. It is a key precursor for the preparation of:

-

(5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[13] DPP-IV inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.

-

Cyanopyrrolo[2,3-d]pyrimidine derivatives as Hsp90 inhibitors.[13] Hsp90 is a molecular chaperone that is a target for cancer therapy.

Representative Quantitative Biological Data for Target Inhibitors:

| Target | Inhibitor Class | Representative Compound | IC50 | Reference |

| DPP-IV | Thiosemicarbazone | Compound 2f | 1.266 nM | [14] |

| DPP-IV | β-amino pyrrole-2-carbonitrile | Compound 55 | 10 nM | [15] |

| Hsp90 | Isoxazole derivative | VER52296 | ~21 nM | [5] |

| Hsp90 | Purine-scaffold inhibitor | EC 144 | 1.1 nM |

2,3-Dichloro-5-nitropyridine

Chemical Properties:

| Property | Value |

| CAS Number | 22353-40-8 |

| Molecular Weight | 192.99 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 52-54 °C |

Synthesis:

The synthesis of 2,3-dichloro-5-nitropyridine can be achieved through several routes, including:

-

Nitration of 2,3-dichloropyridine: Using a mixture of nitric acid and sulfuric acid at controlled low temperatures.[16]

-

Chlorination of 2-hydroxy-3-halogen-5-nitropyridines: This involves the substitution of the hydroxyl group with a chlorine atom, often using phosphorus oxychloride in the presence of a base like quinoline.[16]

Applications in Drug Development:

2,3-Dichloro-5-nitropyridine is a highly versatile intermediate in organic synthesis due to its two reactive chlorine atoms, which can be selectively substituted.[17] It serves as a building block for a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[18]

Experimental Protocols

Synthesis Protocols

General Nitration of Dichlorophenols (Illustrative)

This is a general procedure and may require optimization for specific isomers.

-

To a stirred solution of the dichlorophenol isomer in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, continue stirring at the same temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Synthesis of 2,3-Dichloro-5-nitropyridine from 2-hydroxy-3-chloro-5-nitropyridine (Illustrative)

-

To a flask containing phosphorus oxychloride, add quinoline at 0 °C under a nitrogen atmosphere.

-

To this stirred mixture, add 2-hydroxy-3-chloro-5-nitropyridine portion-wise.

-

Heat the reaction mixture to 120 °C for 2 hours.

-

Cool the mixture to 0 °C and carefully quench by adding ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 2,3-dichloro-5-nitropyridine.

Biological Assay Protocols

Phenolsulfotransferase (PST) Inhibition Assay (Colorimetric) [19]

-

Prepare Reagents:

-

Platelet cytosol (as a source of SULT1A1)

-

2-naphthol (substrate)

-

5'-phosphoadenosine 3'-phosphosulfate (PAPS)

-

p-nitrophenyl sulfate (for PAPS regeneration)

-

2,6-dichloro-4-nitrophenol (DCNP) or other test inhibitors

-

-

Assay Procedure:

-

In a microtiter plate, combine the platelet cytosol, 2-naphthol, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding PAPS and p-nitrophenyl sulfate.

-

Incubate the plate at 37 °C for a specified time.

-

The reaction generates p-nitrophenol, which can be quantified colorimetrically at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric) [17][20][21]

-

Prepare Reagents:

-

Recombinant human DPP-IV enzyme

-

Gly-Pro-AMC (fluorogenic substrate)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

-

Assay Procedure:

-

In a 96-well microplate, mix the test compound at various concentrations with the DPP-IV enzyme in Tris-HCl buffer.

-

Incubate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Incubate at 37 °C for 30 minutes.

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a control.

-

Determine the IC50 value from the dose-response curve.

-

Heat Shock Protein 90 (Hsp90) ATPase Activity Assay (Colorimetric) [11]

-

Prepare Reagents:

-

Purified Hsp90 protein

-

HEPES buffer with KCl and MgCl2

-

ATP solution

-

Malachite green reagent (for phosphate detection)

-

Test compounds

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, test compound at various concentrations, and purified Hsp90 protein.

-

Initiate the enzymatic reaction by adding ATP to each well.

-

Incubate the plate at 37 °C for a specific time (e.g., 60 minutes).

-

Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Calculate the amount of phosphate released and determine the inhibitory effect of the compound on Hsp90 ATPase activity.

-

Calculate the IC50 value from a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

References

- 1. nbinno.com [nbinno.com]

- 2. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. 2,4-Dichloro-6-nitrophenol | 609-89-2 [chemicalbook.com]

- 9. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]

- 10. Page loading... [wap.guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]

- 13. 2,4-Dichloro-5-nitrophenol | 39489-77-5 [chemicalbook.com]

- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,3-Dichloro-5-nitropyridine | 22353-40-8 | Benchchem [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. 2,3-DICHLORO-5-NITROPYRIDINE | 22353-40-8 [amp.chemicalbook.com]

- 19. A simple colorimetric assay for phenotyping the major human thermostable phenol sulfotransferase (SULT1A1) using platelet cytosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-hydroxyisonicotinic Acid from Citrazinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 2,6-dichloro-3-hydroxyisonicotinic acid, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from the readily available precursor, citrazinic acid. The synthesis involves an initial chlorination of citrazinic acid to yield 2,6-dichloroisonicotinic acid, followed by a subsequent nitration and reduction to introduce the hydroxyl group at the 3-position. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Reaction Pathway Overview

The synthesis proceeds through the following key transformations:

-

Chlorination: Citrazinic acid (2,6-dihydroxyisonicotinic acid) is converted to 2,6-dichloroisonicotinic acid.

-

Nitration: The intermediate 2,6-dichloroisonicotinic acid is nitrated at the 3-position.

-

Reduction: The nitro group is then reduced to a hydroxyl group to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the chlorination step of the synthesis.

| Parameter | Value | Reference |

| Starting Material | Citrazinic Acid | [1] |

| Molar Mass ( g/mol ) | 155.11 | |

| Amount (g) | 10.35 | [1] |

| Amount (mmol) | 66.7 | [1] |

| Reagents | ||

| Phosphorus Oxychloride (POCl₃) | 20 mL (excess) | [1] |

| Tetraethylammonium Chloride (Et₄NCl) | 11.05 g (66.7 mmol) | [1] |

| Reaction Conditions | ||

| Temperature (°C) | 130 for 18 h, then 145 for 2 h | [1] |

| Reaction Time (h) | 20 | [1] |

| Product | 2,6-Dichloroisonicotinic Acid | [1] |

| Molar Mass ( g/mol ) | 192.00 | |

| Yield (g) | 11.34 | [1] |

| Yield (%) | 89 | [1] |

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This procedure outlines the chlorination of citrazinic acid to produce the key intermediate, 2,6-dichloroisonicotinic acid.[1]

Materials:

-

Citrazinic acid (10.35 g, 66.7 mmol)

-

Tetraethylammonium chloride (11.05 g, 66.7 mmol)

-

Phosphorus oxychloride (POCl₃, 20 mL, excess)

-

Crushed ice

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend citrazinic acid and tetraethylammonium chloride in phosphorus oxychloride in a suitable reaction vessel.

-

Heat the reaction mixture to 130°C and maintain for 18 hours.

-

Increase the temperature to 145°C and continue the reaction for an additional 2 hours.

-

After completion, cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice (150 g) for quenching.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[1]

Step 2: Synthesis of this compound

While a direct and detailed experimental protocol for the hydroxylation of 2,6-dichloroisonicotinic acid was not explicitly found in the initial search, a plausible synthetic route involves the nitration of the pyridine ring followed by reduction of the nitro group. This is a common strategy for introducing a hydroxyl group onto an aromatic ring.

Conceptual Protocol:

a) Nitration of 2,6-Dichloroisonicotinic Acid:

-

Dissolve 2,6-dichloroisonicotinic acid in a mixture of concentrated sulfuric acid and nitric acid.

-

Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The reaction conditions, including temperature and time, would need to be optimized to achieve selective nitration at the 3-position.

-

Carefully quench the reaction mixture with ice water and extract the product.

b) Reduction of 2,6-Dichloro-3-nitroisonicotinic Acid:

-

The isolated 2,6-dichloro-3-nitroisonicotinic acid can be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

The resulting 3-amino-2,6-dichloroisonicotinic acid can then be converted to the 3-hydroxy derivative via a diazotization reaction followed by hydrolysis.

Note: This proposed second step is based on established organic chemistry principles for the functionalization of pyridine rings. The specific reaction conditions would require experimental optimization and are not detailed in the provided search results. Further literature review is recommended to refine this part of the synthesis.

Conclusion

The synthesis of this compound from citrazinic acid is a feasible multi-step process. The initial chlorination of citrazinic acid is a well-documented and high-yielding reaction. The subsequent introduction of the 3-hydroxy group presents a greater synthetic challenge that can likely be addressed through a nitration-reduction-diazotization sequence. This guide provides a solid foundation for researchers to undertake the synthesis of this important heterocyclic compound.

References

The Core Mechanism of Action of Dichloropyridine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyridine carboxylic acids represent a significant class of synthetic auxin herbicides, widely utilized in agriculture for the selective control of broadleaf weeds. This technical guide provides an in-depth exploration of their core mechanism of action, focusing on the molecular interactions and downstream physiological effects that lead to their herbicidal activity. Key compounds within this class include clopyralid, aminopyralid, and picloram, which mimic the natural plant hormone indole-3-acetic acid (IAA) to disrupt normal plant growth and development.[1][2][3][4] By understanding the intricate details of their mode of action, researchers can advance the development of more effective and selective herbicides and better manage the evolution of herbicide resistance.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary mechanism of action of dichloropyridine carboxylic acids is the overstimulation of the auxin signaling pathway.[5][6] These synthetic compounds are more resistant to degradation within the plant than endogenous IAA, leading to a persistent and overwhelming auxin signal.[4] This sustained signal disrupts the carefully regulated processes of cell division, elongation, and differentiation, ultimately causing uncontrolled growth and plant death.[2][3]

The central players in this molecular drama are:

-

TIR1/AFB F-box Proteins: These are the auxin receptors.[7][8]

-

Aux/IAA Proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[5]

-

Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.[9][10]

Under normal physiological conditions, at low auxin concentrations, Aux/IAA proteins are stable and repress ARF activity, keeping auxin-responsive gene expression in check. When endogenous auxin levels rise, IAA binds to the TIR1/AFB receptor, promoting the formation of a co-receptor complex with an Aux/IAA protein.[5][6] This interaction targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[9] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of genes that regulate cell growth and development.[10]

Dichloropyridine carboxylic acids mimic IAA by binding to the TIR1/AFB receptors, thereby initiating and sustaining the degradation of Aux/IAA repressors.[7][8] This leads to the continuous activation of ARFs and the overexpression of auxin-responsive genes, resulting in the characteristic symptoms of synthetic auxin herbicide phytotoxicity, such as epinasty (twisting and curling of stems and leaves), abnormal growth, and ultimately, plant death.[2][3][4]

Signaling Pathway Diagram

Caption: Dichloropyridine carboxylic acid binds to the TIR1/AFB receptor, leading to the degradation of the Aux/IAA repressor and subsequent activation of auxin-responsive genes, resulting in uncontrolled plant growth.

Quantitative Data on Receptor Binding and Herbicidal Activity

The herbicidal efficacy and selectivity of dichloropyridine carboxylic acids are influenced by their binding affinity to different members of the TIR1/AFB receptor family.[7][8] Different plant species express different complements of these receptors, contributing to species-specific sensitivity.

Table 1: Binding Affinities of Dichloropyridine Carboxylic Acids and Related Compounds to TIR1/AFB Receptors

| Compound | Receptor | Binding Affinity (Kd, µM) | Relative Binding vs. IAA | Reference(s) |

| Picloram | AtTIR1 | >100 | Low | [11] |

| AtAFB5 | 1.3 | High | [11] | |

| Clopyralid | AtTIR1/AFB | - | Low | [7] |

| Aminopyralid | AtTIR1/AFB | - | Low, but higher for AtAFB5 | [7] |

| IAA (natural auxin) | AtTIR1 | 0.13 | - | [11] |

| AtAFB5 | 0.28 | - | [11] |

Note: Specific Kd values for clopyralid and aminopyralid are not widely published, but relative binding studies indicate a preference for the AFB5 clade, similar to picloram.[7]

Table 2: Herbicidal Efficacy (ED50) of Dichloropyridine Carboxylic Acids on Various Plant Species

| Herbicide | Plant Species | ED50 (g ae ha⁻¹) | Reference(s) |

| Aminopyralid | Canola | 60.3 | [12] |

| Squash | 21.1 | [12] | |

| Okra | 10.3 | [12] | |

| Picloram | Canola | 227.7 | [12] |

| Squash | 23.3 | [12] | |

| Okra | 17.3 | [12] | |

| Clopyralid | Canola | > ED50 not determined | [12] |

| Squash | > ED50 not determined | [12] | |

| Okra | > ED50 not determined | [12] |

ED50: The effective dose required to cause a 50% reduction in plant growth. ae: acid equivalent.

Key Experimental Protocols

Surface Plasmon Resonance (SPR) for Auxin-Receptor Binding Affinity

Objective: To quantitatively measure the binding affinity and kinetics of dichloropyridine carboxylic acids to purified TIR1/AFB receptor proteins.[11][13][14]

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) and a fragment of an Aux/IAA protein (the degron) containing the binding motif.

-

Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.

-

Binding Analysis:

-

Inject a solution containing a fixed concentration of the purified TIR1/AFB protein and varying concentrations of the dichloropyridine carboxylic acid over the sensor chip surface.

-

The formation of the ternary complex (Aux/IAA - Herbicide - TIR1/AFB) on the chip surface is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Generate sensorgrams (RU vs. time) for each herbicide concentration.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.[11]

-

Experimental Workflow: SPR Assay

Caption: Workflow for determining auxin-receptor binding affinity using Surface Plasmon Resonance (SPR).

Root Growth Inhibition Assay

Objective: To determine the biological activity (ED50) of dichloropyridine carboxylic acids on a model plant species.[15][16]

Methodology:

-

Seed Sterilization and Germination: Surface sterilize seeds of a sensitive plant species (e.g., Arabidopsis thaliana) and germinate them on a sterile nutrient agar medium.

-

Herbicide Treatment: Prepare a series of agar plates containing a range of concentrations of the dichloropyridine carboxylic acid.

-

Seedling Transfer: Transfer uniformly sized seedlings to the herbicide-containing plates.

-

Growth Conditions: Incubate the plates vertically in a growth chamber with controlled light and temperature conditions for a specified period (e.g., 7-10 days).

-

Data Collection: Scan the plates and measure the primary root length of each seedling using image analysis software.

-

Data Analysis:

-

Calculate the average root length for each herbicide concentration.

-

Plot the percentage of root growth inhibition relative to the untreated control against the herbicide concentration.

-

Use a dose-response model (e.g., a four-parameter logistic curve) to calculate the ED50 value.[12]

-

Gene Expression Analysis of Auxin-Responsive Genes

Objective: To quantify the changes in the expression of auxin-responsive genes in response to treatment with dichloropyridine carboxylic acids.[17][18][19]

Methodology:

-

Plant Treatment: Treat seedlings of a sensitive plant species with a sublethal concentration of the dichloropyridine carboxylic acid for a specific duration.

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze it in liquid nitrogen.

-

Extract total RNA using a suitable kit and treat with DNase to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

-

Quantitative PCR (qPCR):

-

Design primers for target auxin-responsive genes (e.g., IAA1, GH3) and a reference gene (e.g., Actin) for normalization.

-

Perform qPCR using a SYBR Green-based detection method.[20]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in the treated and control samples.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Conclusion

The mechanism of action of dichloropyridine carboxylic acids is a well-defined example of herbicide-induced disruption of a fundamental plant signaling pathway. By acting as persistent mimics of the natural hormone auxin, these compounds lead to the constitutive activation of auxin-responsive genes, resulting in catastrophic and lethal developmental abnormalities in susceptible plants. The specificity of these herbicides is, in part, determined by their differential binding affinities to the various members of the TIR1/AFB auxin receptor family. A thorough understanding of these molecular interactions, supported by robust experimental data, is crucial for the rational design of new herbicidal molecules and for developing effective strategies to combat the growing challenge of herbicide resistance in global agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. invasive.org [invasive.org]

- 4. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 2.5. Surface plasmon resonance assays [bio-protocol.org]

- 14. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

A Technical Guide to the Solubility and Stability of 2,6-Dichloro-3-hydroxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known characteristics and the methodologies for determining the solubility and stability of 2,6-dichloro-3-hydroxyisonicotinic acid (CAS: 185422-96-2). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for the determination of these critical physicochemical properties. Furthermore, it presents qualitative information and data for structurally related compounds to offer valuable insights for researchers. This guide is intended to be a practical resource for scientists and professionals involved in drug development and chemical research, enabling them to accurately assess the solubility and stability of this compound.

Introduction

This compound is a halogenated pyridine derivative. The presence of chlorine atoms, a hydroxyl group, and a carboxylic acid moiety suggests that its solubility and stability will be significantly influenced by the solvent's polarity and pH. Understanding these properties is paramount for its application in areas such as pharmaceutical development, where they impact formulation, bioavailability, and shelf-life. This guide outlines the systematic approaches required to characterize the solubility and stability profile of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, some basic information is available.

| Property | Value | Source |

| CAS Number | 185422-96-2 | [1] |

| Molecular Formula | C6H3Cl2NO3 | Inferred |

| Molecular Weight | 208.00 g/mol | Inferred |

| Storage Conditions | Store at 4°C, -4°C for better storage | [2] |

Solubility Profile

Predicted Solubility

The presence of both a hydroxyl and a carboxylic acid group suggests that the solubility will be highly pH-dependent in aqueous media. At lower pH, the carboxylic acid will be protonated, reducing water solubility. As the pH increases, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. The two chlorine atoms will contribute to the molecule's lipophilicity, potentially enhancing its solubility in less polar organic solvents.

Experimental Determination of Solubility

To obtain precise solubility data, standardized experimental procedures are necessary. The following are detailed methodologies for key experiments.

This classical method provides a direct and accurate measurement of solubility.

Protocol:

-

Equilibration: Prepare a saturated solution by adding an excess of this compound to the chosen solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately weigh a known volume of the clear, saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature below the compound's decomposition point).

-

Weigh the remaining solid residue.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution and filter it as described in the gravimetric method.

-

Analysis: Dilute a known volume of the clear, saturated filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.[4]

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of a compound is a critical parameter, influencing its shelf-life, storage conditions, and degradation pathways. Stability studies should evaluate the impact of temperature, humidity, light, and pH.

Forced Degradation Studies

Forced degradation (stress testing) helps to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[5]

Recommended Stress Conditions:

-

Acidic Conditions: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Conditions: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Conditions: 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat at a temperature above the recommended storage temperature (e.g., 60°C, 80°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Long-Term Stability Testing

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the compound.

Protocol:

-

Sample Preparation: Store samples of this compound in containers that simulate the proposed storage and distribution packaging.[5]

-

Storage Conditions: Place the samples in stability chambers under controlled conditions (e.g., 4°C as recommended, and 25°C/60% RH for accelerated testing).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Methodology for Stability Testing

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products.

Recommended Method: Reverse-Phase HPLC with UV Detection

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Workflow for Stability Assessment

References

An In-depth Technical Guide to the Potential Biological Activities of Chlorinated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by chlorinated pyridine derivatives. Pyridine, a fundamental heterocyclic scaffold, is a key component in numerous natural products and FDA-approved drugs.[1][2] The introduction of chlorine atoms to the pyridine ring can significantly modulate the molecule's physicochemical properties, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and herbicidal effects.[1][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Anticancer Activities of Chlorinated Pyridine Derivatives

Chlorinated pyridine derivatives have emerged as a promising class of compounds in oncology research.[4][5] Their mechanisms of action are varied, often targeting critical pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][6]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Several pyridine derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis. For instance, certain novel pyridine compounds have been shown to inhibit the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells by inducing G2/M phase arrest.[7] This cell cycle blockade is often mediated through a p53-dependent pathway, leading to the upregulation of the cell cycle inhibitor p21. Concurrently, these compounds can trigger apoptosis through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[7]

Another key mechanism involves the inhibition of specific kinases crucial for tumor growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8] By suppressing VEGFR-2 phosphorylation, these derivatives can disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of chlorinated pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-urea derivative (8e) | MCF-7 (Breast) | 0.22 | [8] |

| Pyridine derivative (1) | HepG2 (Liver) | 4.5 ± 0.3 | [7] |

| Pyridine derivative (1) | MCF-7 (Breast) | 6.3 ± 0.4 | [7] |

| Pyridine derivative (2) | HepG2 (Liver) | 7.5 ± 0.1 | [7] |

| 2-chloro-pyridine derivative (6f) | SGC-7901 (Gastric) | 18.45 ± 2.79 µg/mL | [9] |

| Cyanopyridine (4d) | HepG2 (Liver) | 6.95 ± 0.34 | [10] |

| Cyanopyridine (4c) | HCT-116 (Colon) | 7.15 ± 0.35 | [10] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal calf serum.[7]

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the chlorinated pyridine derivatives. A control group receives medium with the solvent (e.g., DMSO) used to dissolve the compounds. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7][8]

-

MTT Addition: After the incubation period, MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activities

Chlorinated pyridines represent a versatile scaffold for the development of novel antimicrobial agents effective against a range of pathogenic bacteria and fungi.[11][12]

Mechanism of Action

The antimicrobial mechanisms of chlorinated pyridine derivatives can vary. For quaternary pyridinium salts, a primary mode of action is the disruption of the bacterial cell membrane. The cationic pyridinium head interacts with the negatively charged components of the cell membrane, while the lipophilic alkyl chains insert into the lipid bilayer. This process compromises membrane integrity, leading to the leakage of essential cellular contents and ultimately cell death.[13] Other derivatives function by inhibiting essential enzymes, such as DNA gyrase, which is critical for bacterial DNA replication.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli (K12, R2-R4 strains) | 0.2 - 1.3 | [15][16] |

| Pyridinium Salt (3d) | Staphylococcus aureus | 4 | [13] |

| Pyridinium Salt (3d) | Candida albicans | 8 | [13] |

| 3-cyanopyridine (3d, 3e) | E. coli | 3.91 | [14] |

| 2-(methyldithio)pyridine-3-carbonitrile | Various bacterial strains | 0.5 - 64 | [11] |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (7j) | Gram-positive bacteria | 0.25 - 1 | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent against bacteria or fungi.[18]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (typically ~5 x 10⁵ CFU/mL).

-

Serial Dilution: The chlorinated pyridine compound is serially diluted (usually two-fold) in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in no bacterial growth on the agar is recorded as the MBC.[16]

Herbicidal Activities

Chlorinated pyridine derivatives, particularly those in the picolinic acid family like clopyralid and picloram, are widely used as selective herbicides for controlling broadleaf weeds.[19][20]

Mode of Action: Synthetic Auxins

Many chlorinated pyridine herbicides function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[21] These synthetic auxins bind to auxin receptors in susceptible plants, leading to a cascade of unregulated cell division and growth. Unlike natural auxins, which are tightly regulated by the plant, synthetic auxins cannot be broken down, causing epinasty (twisting of stems and leaves), vascular tissue disruption, and ultimately, plant death.[22] This mode of action is generally selective for broadleaf plants, with grasses being largely unaffected.[20]

Quantitative Data: Herbicidal Efficacy

Herbicidal activity can be measured by various parameters, including the effective concentration (EC₅₀) that causes a 50% reduction in plant growth or biomass, or through qualitative scoring of plant injury at specific application rates.

| Compound Class/Name | Target Species | Parameter | Value | Reference |

| 2,3,5,6-Tetrachloropyridine | Pseudokirchneriella subcapitata (Algae) | 72-h EC₅₀ (biomass) | 1.66 mg/L | [3] |

| Phenylpyridine α-trifluoroanisole (7a) | Abutilon theophrasti | >80% Inhibition | @ 150 g a.i./hm² | [23] |

| Phenylpyridine α-trifluoroanisole (7a) | Digitaria sanguinalis | >80% Inhibition | @ 150 g a.i./hm² | [23] |

| Pyrido[2,3-d]pyrimidine (2o) | Agrostis stolonifera | "Good Activity" | @ 1 mM | [24] |

Experimental Protocol: Greenhouse Herbicidal Assay

Greenhouse assays are essential for evaluating the pre- and post-emergence herbicidal activity of new compounds under controlled conditions.

-

Plant Cultivation: Seeds of target weed species (e.g., Abutilon theophrasti, Digitaria sanguinalis) and crop species are sown in pots containing a standard soil mix.[23] The pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.

-

Compound Application:

-

Pre-emergence: The test compound, formulated as a solution or suspension, is sprayed uniformly over the soil surface shortly after sowing the seeds.

-

Post-emergence: The compound is applied directly to the foliage of the plants once they have reached a specific growth stage (e.g., 2-4 leaf stage).[23]

-

-

Treatment Groups: A range of application rates (e.g., grams of active ingredient per hectare, g a.i./hm²) are tested. A control group is treated with the solvent/formulation blank, and a commercial herbicide may be included as a positive control.

-

Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed. This is typically done by visual rating of plant injury (e.g., on a scale of 0% for no effect to 100% for complete death) or by measuring the fresh or dry weight of the above-ground plant biomass.

-

Data Analysis: The results are analyzed to determine the dose-response relationship and calculate parameters such as the GR₅₀ (the dose required to cause a 50% reduction in plant growth).

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. ijsat.org [ijsat.org]

- 5. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 20. Clopyralid - Wikipedia [en.wikipedia.org]

- 21. grdc.com.au [grdc.com.au]

- 22. fbn.com [fbn.com]

- 23. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Genesis of a Cure: An In-depth Technical Guide to the Discovery and History of Isonicotinic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of isonicotinic acid analogs, most notably isoniazid (INH), represents a pivotal moment in the history of medicine, transforming the prognosis for millions suffering from tuberculosis (TB). This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of these crucial therapeutic agents. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this important class of compounds.

A Historical Timeline: The Dawn of a New Era in Tuberculosis Treatment

The journey to an effective treatment for tuberculosis was a long and arduous one. The timeline below highlights the key milestones in the discovery and development of isonicotinic acid analogs and related anti-TB drugs.

-

1912: Isonicotinic acid hydrazide (isoniazid) is first synthesized by Hans Meyer and Josef Mally at the German Charles University in Prague during their doctoral studies.[1] However, its therapeutic potential remains unrecognized for four decades.[1]

-

1943: Selman Waksman and his team at Rutgers University discover streptomycin, the first antibiotic effective against Mycobacterium tuberculosis.[2] This marks a significant turning point in the fight against TB.[2]

-

1945: The anti-tuberculosis activity of nicotinamide, a structurally related compound to isonicotinic acid, is accidentally discovered.[3] This finding would later inspire further investigation into pyridine derivatives.

-

1940s-1950s: Para-aminosalicylic acid (PAS) is introduced as another anti-TB drug.[4] The concept of combination therapy begins to emerge to combat the rapid development of drug resistance.[2]

-

1951-1952: The potent anti-tuberculosis activity of isoniazid is independently and almost simultaneously discovered by research teams at Hoffmann-La Roche, Squibb, and Bayer.[1][5] This rediscovery was spurred by the search for more effective thiosemicarbazone derivatives.[1]

-

1952: Clinical trials rapidly confirm the remarkable efficacy of isoniazid in treating tuberculosis patients, heralding a new age of effective chemotherapy for the disease.[6]

-

1952: Pyrazinamide, another nicotinamide analog, is discovered to have potent anti-tubercular activity, particularly against semi-dormant bacilli in acidic environments.[7][8]

-

1960s: The development of rifampicin further revolutionizes TB treatment, leading to shorter and more effective multi-drug regimens.[4]

The Core Compound: Isoniazid

Isoniazid (INH), or isonicotinic acid hydrazide, remains a cornerstone of first-line anti-tuberculosis therapy. Its simple chemical structure belies a complex and elegant mechanism of action.

Synthesis of Isonicotinic Acid Hydrazide

Several synthetic routes to isoniazid have been developed. A common and efficient method involves the hydrazinolysis of an isonicotinate ester or the reaction of hydrazine hydrate with isonicotinamide.

Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazide from Isonicotinamide [9]

-

Dissolution: Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., ethanol or methanol). The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8.

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate to the isonicotinamide solution. The molar ratio of hydrazine hydrate to isonicotinamide can be varied, with ratios between 0.4 and 2 being effective.

-

Reflux: Heat the reaction mixture to reflux at a temperature between 100°C and 120°C for a period of 3 to 5 hours.

-

Distillation and Isolation: After the reflux period, distill off the alcohol to yield the solid isonicotinic acid hydrazide product. The product can be collected while still hot.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

This single-step conversion from isonicotinamide offers high yields (often exceeding 95%) and purity (greater than 99%).[9]

Mechanism of Action

Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The primary target of activated isoniazid is the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the mycolic acid biosynthesis pathway.

dot

Caption: Mechanism of Action of Isoniazid

The key steps in the mechanism of action are:

-

Activation: Isoniazid diffuses into the Mycobacterium tuberculosis cell and is activated by the bacterial catalase-peroxidase enzyme, KatG.[5]

-

Formation of the Active Species: KatG converts isoniazid into a reactive isonicotinoyl radical.

-

Adduct Formation: This radical then covalently couples with the cofactor nicotinamide adenine dinucleotide (NADH) to form an isonicotinoyl-NAD adduct.

-

Inhibition of InhA: The isonicotinoyl-NAD adduct binds tightly to and inhibits InhA, blocking its function in the fatty acid synthase-II (FAS-II) pathway.[10]

-

Disruption of Mycolic Acid Synthesis: The inhibition of InhA prevents the synthesis of mycolic acids, which are long, branched-chain fatty acids that are essential components of the unique and protective mycobacterial cell wall.

-

Bactericidal Effect: The disruption of the cell wall leads to a loss of structural integrity and ultimately, cell death.

Mechanisms of Resistance

Resistance to isoniazid is a significant clinical challenge. The most common mechanisms of resistance involve mutations in the genes encoding the proteins involved in its mechanism of action.

dot

Caption: Mechanisms of Isoniazid Resistance

-

katG Gene Mutations: The most frequent cause of high-level isoniazid resistance is mutations in the katG gene, which result in a dysfunctional or absent KatG enzyme, thereby preventing the activation of the prodrug.

-

inhA Gene Mutations: Mutations in the promoter region of the inhA gene can lead to its overexpression, effectively titrating out the inhibitory INH-NAD adduct. Mutations within the inhA gene itself can also reduce the binding affinity of the adduct to the InhA enzyme.

Metabolism of Isoniazid

In humans, isoniazid is primarily metabolized in the liver. The rate of metabolism is genetically determined and can significantly impact both the efficacy and toxicity of the drug.

dot

Caption: Metabolic Pathways of Isoniazid

The primary metabolic pathway is acetylation by the N-acetyltransferase 2 (NAT2) enzyme to form acetylisoniazid. Individuals can be classified as "fast" or "slow" acetylators based on their NAT2 genotype. Slow acetylators have higher plasma concentrations of isoniazid for longer durations, which can be associated with an increased risk of peripheral neuropathy, while fast acetylators may have a higher risk of hepatotoxicity due to the production of hepatotoxic metabolites from the further breakdown of acetylhydrazine.

Isonicotinic Acid Analogs: Structure-Activity Relationships and Quantitative Data

The discovery of isoniazid spurred extensive research into the synthesis and evaluation of numerous analogs to improve efficacy, overcome resistance, and reduce toxicity.

Structure-Activity Relationship (SAR)

Key structural features of isonicotinic acid hydrazide are crucial for its anti-tubercular activity:

-